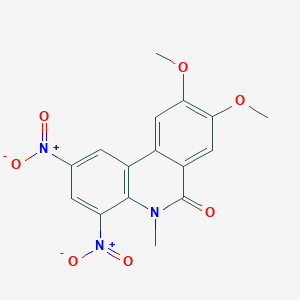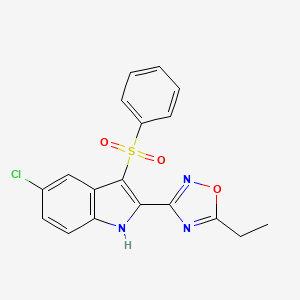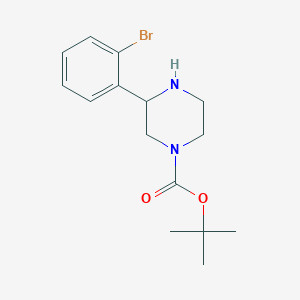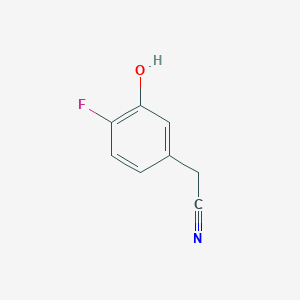![molecular formula C7H2F7O3P B12616657 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid CAS No. 919785-61-8](/img/structure/B12616657.png)
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid: is an organophosphorus compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid typically involves the reaction of a fluorinated phenyl derivative with a phosphonic acid precursor. One common method is the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to introduce the phosphonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of fluorinated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and properties.
Biology: In biological research, this compound can be used to investigate the interactions of fluorinated molecules with biological systems. Its high fluorine content may influence its behavior in biological environments, making it a useful tool for studying fluorine-related biological processes.
Medicine: In medicine, this compound may have potential applications in drug development. Fluorinated compounds are often explored for their potential to enhance the pharmacokinetic properties of drugs, such as increased metabolic stability and improved bioavailability.
Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties may impart desirable characteristics such as increased chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect the compound’s behavior in chemical and biological systems, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound shares a similar fluorinated phenyl structure but lacks the phosphonic acid group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid: Another fluorinated derivative with an acetic acid group instead of a phosphonic acid group.
Uniqueness: The uniqueness of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid lies in its combination of multiple fluorine atoms, a trifluoromethyl group, and a phosphonic acid group. This combination imparts distinct chemical properties, making it valuable for various applications and differentiating it from other similar compounds.
Propriétés
Numéro CAS |
919785-61-8 |
|---|---|
Formule moléculaire |
C7H2F7O3P |
Poids moléculaire |
298.05 g/mol |
Nom IUPAC |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H2F7O3P/c8-2-1(7(12,13)14)3(9)5(11)6(4(2)10)18(15,16)17/h(H2,15,16,17) |
Clé InChI |
HEMZNLSWWXYRNL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)P(=O)(O)O)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B12616596.png)
![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)
![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)



![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12616641.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
